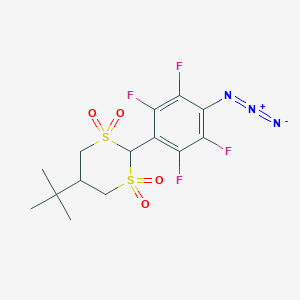
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- is a synthetic compound that has gained interest in the scientific community due to its potential applications in biological research. This compound has unique chemical properties that make it a valuable tool for studying biological processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- involves the formation of covalent bonds with specific amino acid residues in proteins. This covalent bond formation can lead to changes in protein structure and function, which can be used to study protein-protein interactions and enzyme activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- are dependent on the specific proteins that it interacts with. This compound has been shown to inhibit the activity of certain enzymes and disrupt protein-protein interactions. These effects can be used to study biological processes and develop new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- in lab experiments include its high purity, stability, and specificity for certain proteins. However, the limitations of using this compound include its high cost, complex synthesis method, and potential toxicity to cells.
Direcciones Futuras
There are many potential future directions for research involving 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans-. These include developing new methods for synthesizing this compound, identifying new proteins that it can interact with, and using it to develop new drugs for treating diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on cells and organisms.
In conclusion, 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- is a valuable tool for studying biological processes and developing new drugs. Its unique chemical properties make it a valuable asset in scientific research, and its potential future directions make it an exciting area for further study.
Métodos De Síntesis
The synthesis of 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- is a complex process that requires specialized knowledge and equipment. The most common method for synthesizing this compound involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with sodium azide and tert-butyl thiol in the presence of a catalyst. This method yields a high purity product that can be used for scientific research.
Aplicaciones Científicas De Investigación
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- has a wide range of potential applications in scientific research. This compound can be used as a probe to study biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways. It can also be used as a tool for drug discovery and development.
Propiedades
Número CAS |
152821-27-7 |
|---|---|
Nombre del producto |
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- |
Fórmula molecular |
C14H15F4N3O4S2 |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
2-(4-azido-2,3,5,6-tetrafluorophenyl)-5-tert-butyl-1,3-dithiane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C14H15F4N3O4S2/c1-14(2,3)6-4-26(22,23)13(27(24,25)5-6)7-8(15)10(17)12(20-21-19)11(18)9(7)16/h6,13H,4-5H2,1-3H3 |
Clave InChI |
WDOUDTBHUVGDCV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CS(=O)(=O)C(S(=O)(=O)C1)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
SMILES canónico |
CC(C)(C)C1CS(=O)(=O)C(S(=O)(=O)C1)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
Sinónimos |
2-(4'-azidotetrafluorophenyl)-5-tert-butyl-1,3-dithiane-bis-sulfone 2-ABDBS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



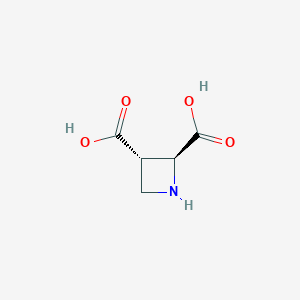
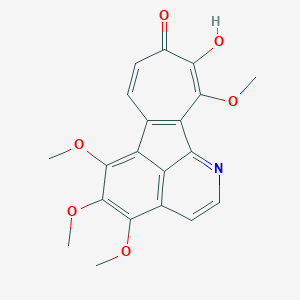
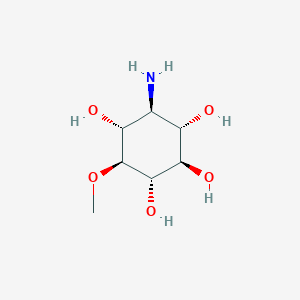
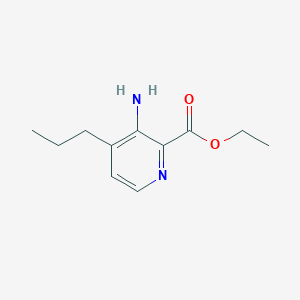
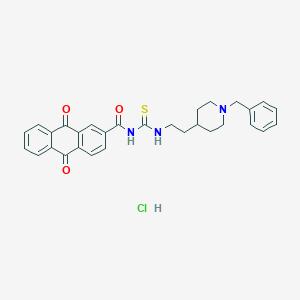
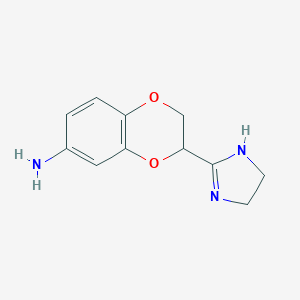

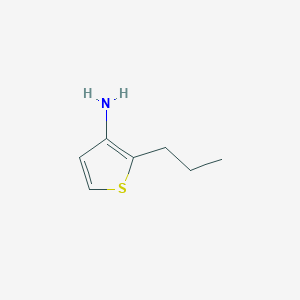
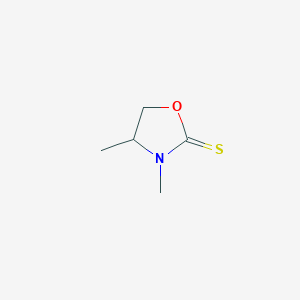
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
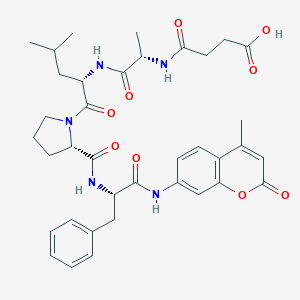
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)